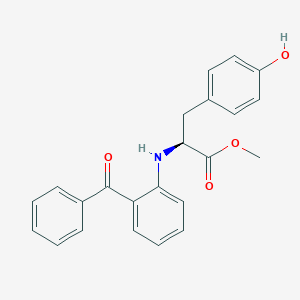

N-(2-benzoylphenyl)tyrosine methyl ester

Übersicht

Beschreibung

N-(2-benzoylphenyl)tyrosine methyl ester is a chemical compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Biochemische Analyse

Biochemical Properties

N-(2-benzoylphenyl)tyrosine methyl ester has been found to interact with certain enzymes such as subtilisin Carlsberg and a-chymotrypsin . The kinetics of the hydrolysis of this compound by these enzymes showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can interact with certain enzymes and potentially influence their activity .

Temporal Effects in Laboratory Settings

It has been reported that L-tyrosine methyl ester, a related compound, is very stable, with a sample having been stored at room temperature for 28 years .

Metabolic Pathways

Tyrosine, a related compound, is known to be involved in various metabolic pathways in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)tyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. The benzoylation of the amino group is achieved using benzoyl chloride under basic conditions. The reaction conditions often include:

Temperature: Room temperature to 50°C

Catalysts: Acid catalysts like sulfuric acid for esterification, and bases like sodium hydroxide for benzoylation

Solvents: Methanol for esterification and dichloromethane for benzoylation

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-benzoylphenyl)tyrosine methyl ester undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of the benzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-benzoylphenyl)tyrosine methyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyrosine methyl ester: Similar structure but lacks the benzoyl group.

N-benzoyltyrosine: Similar but without the ester group.

Tyrosine ethyl ester: Similar ester group but with an ethyl instead of a methyl group.

Uniqueness

N-(2-benzoylphenyl)tyrosine methyl ester is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and biological activities. The benzoyl group enhances its interaction with enzymes, while the ester group improves its membrane permeability, making it a versatile compound in various research applications.

Biologische Aktivität

N-(2-benzoylphenyl)tyrosine methyl ester (CAS Number: 196810-09-0) is a compound that has garnered interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H21NO4

- Molecular Weight : 375.42 g/mol

The compound features both a benzoyl group and a methyl ester, which contribute to its distinct chemical properties and biological activities. The presence of these groups enhances its interaction with various biological targets, including enzymes and cellular receptors.

This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to interact with enzymes such as subtilisin Carlsberg and α-chymotrypsin, potentially inhibiting their activity. The benzoyl group can bind to active sites on these enzymes, while the ester group enhances membrane permeability, facilitating cellular uptake.

- Cell Signaling : The compound may influence cell signaling pathways, gene expression, and metabolic processes, although specific pathways remain to be fully elucidated.

Antiproliferative Effects

Research indicates that this compound may have antiproliferative effects in various cancer cell lines. For instance, related compounds have demonstrated the ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. In vitro studies have shown that certain derivatives can increase intracellular concentrations of chemotherapeutic agents like paclitaxel, thus enhancing their efficacy against resistant cancer cell lines .

Case Studies

- Study on Drug Resistance Reversal : A derivative of this compound was evaluated for its ability to reverse drug resistance in SW620/Ad300 cell lines. The compound significantly increased the efficacy of paclitaxel at concentrations as low as 10 µM, demonstrating a potential therapeutic application in overcoming multidrug resistance in cancer treatment .

- Biochemical Assays : Biochemical assays have indicated that the compound interacts with the transmembrane domains of P-gp, stimulating ATPase activity, which is crucial for its function in drug efflux. This interaction suggests that the compound could serve as a lead for developing new P-gp modulators .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl group + methyl ester | Enzyme inhibition, antiproliferative effects |

| Tyrosine methyl ester | Methyl ester only | Limited enzyme interaction |

| N-benzoyltyrosine | Benzoyl group only | Moderate enzyme inhibition |

This compound is unique among similar compounds due to its dual functional groups that enhance both enzyme interaction and membrane permeability.

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Studies : Investigated for its potential role in enzyme inhibition and protein interactions.

- Pharmaceutical Development : Explored as a prodrug for tyrosine derivatives aimed at improving therapeutic outcomes in various diseases.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.